molecular formula C7H8N2O2 B1178418 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one CAS No. 134249-04-0

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one

Cat. No.: B1178418
CAS No.: 134249-04-0
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Description

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one is a complex organic compound that belongs to the class of purine derivatives. This compound is notable for its unique structure, which includes a pyrene moiety attached to a purine base. The presence of the pyrene group imparts distinct photophysical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide or dimethylformamide to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial to achieving the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one involves its interaction with various molecular targets. The pyrene moiety allows the compound to intercalate into nucleic acids, affecting their structure and function. This intercalation can disrupt DNA replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
  • 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-6H-purin-6-one
  • (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol

Uniqueness

The uniqueness of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one lies in its pyrene moiety, which imparts distinct photophysical properties not found in similar compounds. This makes it particularly valuable for applications requiring fluorescence, such as imaging and molecular probes .

Properties

CAS No.

134249-04-0

Molecular Formula

C7H8N2O2

Molecular Weight

0

Synonyms

N-(deoxyguanosin-8-yl)-2-aminopyrene

Origin of Product

United States

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